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Introduction

Disodium pamoate, the disodium salt of pamoic acid, is a crucial excipient in pharmaceutical

development, primarily utilized to create long-acting injectable (LAI) and other sustained-

release drug formulations.[1] Its principal function is to significantly reduce the aqueous

solubility of active pharmaceutical ingredients (APIs). This strategy offers numerous therapeutic

benefits, including decreased dosing frequency, enhanced patient compliance, and more stable

plasma drug concentrations.[1] The formation of a sparingly soluble salt between the

dicarboxylic pamoic acid and a basic drug molecule is the cornerstone of this technology.[1]

The resulting drug-pamoate complex, characterized by its large, hydrophobic nature and strong

ionic bonds, forms a depot at the injection site from which the drug is slowly released.[1]

The stoichiometry of the drug-to-pamoate salt, commonly 1:1 or 2:1, is a critical parameter that

influences the physicochemical properties and, consequently, the in vivo performance and

dissolution rate of the salt.[1][2] This document provides detailed protocols for the synthesis of

drug-pamoate salts, their formulation into sustained-release systems, and the analytical

methods required for their characterization.

Mechanism of Sustained Release

The sustained-release effect of disodium pamoate is achieved through the formation of a low-

solubility drug-pamoate salt.[1][3] Pamoic acid, a dicarboxylic acid, ionically bonds with basic

functional groups (e.g., amines) present in many API molecules.[1] When an aqueous

suspension of these drug-pamoate crystals is administered, typically via intramuscular
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injection, it forms a depot in the muscle tissue.[1] Due to the salt's low aqueous solubility, the

drug dissolves slowly at the injection site, leading to a prolonged and sustained release into the

systemic circulation.[1][4] This results in a significantly extended time to reach maximum

plasma concentration (Tmax) and a longer apparent half-life compared to more soluble forms

of the drug.[1] For example, the half-life of olanzapine pamoate is 30 days, compared to 33

hours for oral olanzapine.[4]

// Invisible edge to enforce ranking Absorption -> Plasma [style=invis]; } dot Caption:

Mechanism of sustained release from a drug-pamoate depot.

Data Presentation: Physicochemical Properties
The formation of a pamoate salt dramatically alters the properties of an API. The following table

summarizes key quantitative data for drugs formulated as pamoate salts, illustrating the impact

on release duration and dosing frequency.
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Drug
Formulation
Type

Dosing
Schedule

Half-Life Key Finding

Olanzapine

Pamoate

Crystalline salt

suspension (LAI)

150-405 mg

every 2-4 weeks
30 days

Provides

sustained

release over 4

weeks.[4] Oral

supplementation

is not required

during initiation.

[4]

Ketamine

Pamoate

Aqueous

suspension or

matrix delivery

system

Single dose (60-

240 mg

equivalent)

Sustained

release profile for

2 days

Offers a

sustained-

release profile

with minimal

dissociative side

effects at lower

doses.[5]

Pyrantel

Pamoate
Oral Suspension N/A N/A

Poor solubility

enhances

efficacy by

prolonging

contact time with

intestinal

parasites while

minimizing

systemic

absorption.[3]

Donepezil

Pamoate

Extended-

release

formulation

N/A
Efficacy for at

least 7-14 days

Pamoate salt

exhibits very low

solubility, making

it highly desirable

for extended-

release

parenteral

administration.[6]
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Experimental Protocols
Protocol 1: Synthesis of a Drug-Pamoate Salt (2:1
Stoichiometry)
This protocol describes a general method for synthesizing a drug-pamoate salt. Optimization of

solvents, temperature, and addition rate may be required for specific APIs.

Materials:

Basic Active Pharmaceutical Ingredient (API)

Disodium Pamoate or Pamoic Acid

Suitable solvents (e.g., ethanol, methanol, water, DMSO)[7]

Reaction vessel with magnetic stirring

Filtration apparatus (e.g., Büchner funnel)

Drying oven

Procedure:

API Solution Preparation: Dissolve the API (2 molar equivalents) in a suitable solvent.[7] If

the API is a free base, it may be necessary to first dissolve it in an acidic solution to form a

more soluble salt.[1]

Pamoate Solution Preparation: In a separate vessel, dissolve disodium pamoate (1 molar

equivalent) in an appropriate solvent, often water.[1][8]

Salt Formation & Precipitation: While vigorously stirring the API solution, slowly add the

pamoate solution.[1][7] The formation of the low-solubility drug-pamoate salt will result in its

precipitation.[1]

Isolation: Allow the precipitation to complete over a defined period (e.g., several hours).[3]

Isolate the solid product by filtration.[3][7]
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Washing & Drying: Wash the collected salt with a suitable solvent to remove unreacted

starting materials and impurities. Dry the final product in an oven under appropriate

conditions (e.g., 50-70°C) to a constant weight.[9]

// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#FBBC05",

fontcolor="#202124"]; DissolveAPI [label="Dissolve API\nin Solvent 1", fillcolor="#F1F3F4",

fontcolor="#202124"]; DissolvePamoate [label="Dissolve Disodium Pamoate\nin Solvent 2",

fillcolor="#F1F3F4", fontcolor="#202124"]; Mix [label="Slowly Mix Solutions\nwith Vigorous

Stirring", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precipitate

[label="Allow Precipitation\nof Drug-Pamoate Salt", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Filter [label="Isolate Salt\nvia Filtration", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash

[label="Wash Salt\nwith Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Dry [label="Dry

Final Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse,

style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> DissolveAPI; Start -> DissolvePamoate; DissolveAPI -> Mix; DissolvePamoate

-> Mix; Mix -> Precipitate; Precipitate -> Filter; Filter -> Wash; Wash -> Dry; Dry -> End; } dot

Caption: Workflow for the synthesis of a drug-pamoate salt.

Protocol 2: Characterization of the Drug-Pamoate Salt
Thorough characterization is essential to confirm salt formation and determine its

physicochemical properties.[1][2]

Key Analytical Techniques:

X-Ray Powder Diffraction (XRPD): Used to confirm the formation of a new crystalline entity

and identify its specific polymorphic form. The XRPD pattern of the salt will be unique

compared to the starting materials.[1][2]

Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) is used to determine

the melting point and thermal behavior of the salt.[1] Thermogravimetric Analysis (TGA)

assesses thermal stability and can identify solvates or hydrates.

Spectroscopy (FTIR, NMR): Fourier-Transform Infrared (FTIR) spectroscopy can confirm salt

formation by showing shifts in characteristic peaks. ¹H NMR can be used to confirm the

stoichiometric ratio of the drug to pamoate.[7]
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Solubility and Dissolution Testing: Crucial for confirming the low-solubility nature of the

complex and predicting its in vivo release profile.[1] Studies should be performed in various

biorelevant media at different pH values.[1]

Protocol 3: Formulation of a Long-Acting Injectable
Suspension
This protocol outlines the steps to formulate the synthesized drug-pamoate salt into a stable

aqueous suspension for injection.

Materials:

Synthesized Drug-Pamoate Salt

Vehicle (e.g., Water for Injection)

Suspending agents (e.g., sodium carboxymethyl cellulose)[5]

Wetting agents/surfactants (e.g., Polysorbate 80)[5]

Tonicity modifiers (e.g., sodium chloride)[5]

High-pressure homogenizer or milling equipment

Sterile processing equipment

Procedure:

Particle Size Reduction (Milling): Reduce the particle size of the drug-pamoate salt to a

desired range (e.g., nanometer to low micrometer) using techniques like high-pressure

homogenization or jet milling.[3] Particle size is a critical quality attribute that directly impacts

dissolution rate and injection site reaction.[7]

Vehicle Preparation: Prepare the sterile aqueous vehicle by dissolving suspending agents,

wetting agents, and tonicity modifiers.

Suspension Formation: Aseptically disperse the milled drug-pamoate salt into the prepared

vehicle under homogenization to ensure a uniform suspension.
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Sterilization: The final suspension must be terminally sterilized (e.g., by gamma irradiation)

or manufactured via an aseptic process.[3]

Protocol 4: In Vitro Drug Release Testing
In vitro release testing is critical for quality control and to predict the in vivo performance of the

LAI formulation.[10] Due to the long release duration of these products, accelerated release

testing is often employed.[11][12]

Method: USP Apparatus 4 (Flow-Through Cell) The USP 4 apparatus is often preferred for LAI

formulations as it minimizes particle aggregation and can handle the slow release rates.[11][13]

Procedure:

Setup: Place a known amount of the drug-pamoate injectable suspension into the flow-

through cell.

Release Medium: Pump a suitable release medium (e.g., phosphate-buffered saline with a

surfactant) through the cell at a constant, slow flow rate.

Temperature: Maintain the system at a physiological temperature (37°C) for real-time testing

or an elevated temperature (e.g., 45°C) for accelerated testing.[11][12]

Sampling: Collect the eluate (flow-through) at predetermined time intervals over the course

of the study (which can range from days to weeks).

Analysis: Analyze the drug concentration in each collected sample using a validated

analytical method, such as High-Performance Liquid Chromatography (HPLC).[14]

Data Calculation: Plot the cumulative percentage of drug released against time to generate

the dissolution profile.

// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#FBBC05",

fontcolor="#202124"]; PlaceSample [label="Place LAI Sample\nin USP 4 Cell",

fillcolor="#F1F3F4", fontcolor="#202124"]; PumpMedium [label="Pump Release Medium\nat

Constant Flow & Temp", fillcolor="#F1F3F4", fontcolor="#202124"]; Collect [label="Collect

Eluate\nat Time Intervals", shape=diamond, style=filled, fillcolor="#4285F4",
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fontcolor="#FFFFFF"]; Analyze [label="Analyze Drug Concentration\n(e.g., HPLC)",

fillcolor="#F1F3F4", fontcolor="#202124"]; Plot [label="Calculate & Plot\nCumulative Release

vs. Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse,

style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> PlaceSample; PlaceSample -> PumpMedium; PumpMedium -> Collect;

Collect -> Analyze; Analyze -> Plot; Plot -> End; } dot Caption: Experimental workflow for in

vitro release testing.

Conclusion

The formation of pamoate salts is a robust and well-established strategy for developing

sustained-release drug delivery systems, particularly for long-acting injectables.[3] The

significantly reduced aqueous solubility of the resulting drug-pamoate complex is the key driver

for the prolonged therapeutic effect.[3] Successful development requires precise control over

the salt synthesis, careful formulation of a stable, injectable-grade suspension, and

comprehensive physicochemical and performance characterization. The protocols and data

presented herein provide a foundational guide for researchers and drug development

professionals working to leverage this valuable formulation approach.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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